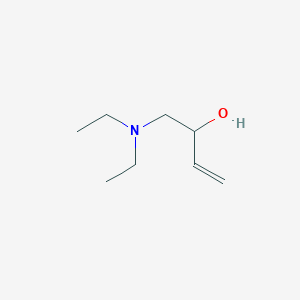1-(Diethylamino)but-3-en-2-ol
CAS No.: 3141-84-2
Cat. No.: VC16032577
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3141-84-2 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 1-(diethylamino)but-3-en-2-ol |
| Standard InChI | InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
| Standard InChI Key | PXEWDINPVYAYHP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(C=C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C₈H₁₇NO) features:
-
A diethylamino group (-N(C₂H₅)₂) at position 1.
-
A hydroxyl group (-OH) at position 2.
-
A double bond between carbons 3 and 4, conferring rigidity and reactivity.
This configuration combines hydrophilic (hydroxyl) and lipophilic (diethylamino, alkene) moieties, suggesting amphiphilic behavior.
Stereochemical Considerations
The presence of a double bond introduces geometric isomerism (cis/trans), while the hydroxyl and diethylamino groups create potential for hydrogen bonding and chiral centers. Computational models predict that the trans isomer is more thermodynamically stable due to reduced steric hindrance .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Hypothetical routes draw from methodologies for analogous amino alcohols:
-
Reductive Amination:
Reaction of but-3-en-2-one with diethylamine in the presence of sodium borohydride (NaBH₄) or catalytic hydrogenation .Yields depend on solvent polarity and temperature control (40–60°C).
-
Epoxide Ring-Opening:
Nucleophilic attack by diethylamine on but-2,3-epoxide, followed by acid-catalyzed hydration.
Industrial Scalability
Continuous flow reactors could optimize safety and yield by minimizing exothermic risks during reductive amination. Catalyst recycling (e.g., immobilized Pd/C) remains a key challenge for cost-effective production.
Physicochemical Properties
Predicted Physical Constants
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Molecular Weight | 143.23 g/mol | Calculated from formula C₈H₁₇NO |
| Boiling Point | 195–210°C | Analog: 3-(Diethylamino)-propanol |
| Density | 0.89–0.92 g/cm³ | Comparison to branched amino alcohols |
| logP (Octanol-Water) | 1.2–1.5 | Computational modeling |
| Solubility in Water | Moderate (≈50 g/L) | Hydroxyl group enhances hydrophilicity |
Reactivity Profile
-
Alkene Participation: Susceptible to electrophilic addition (e.g., bromination) and Diels-Alder reactions.
-
Hydroxyl Group: Can undergo esterification or oxidation to ketones.
-
Diethylamino Group: Acts as a weak base (pKa ≈ 9–10), facilitating salt formation with acids .
Comparative Analysis with Structural Analogs
Key Differences from 3-(Diethylamino)-2,2-dimethylpropan-1-ol
| Feature | 1-(Diethylamino)but-3-en-2-ol | 3-(Diethylamino)-2,2-dimethylpropan-1-ol |
|---|---|---|
| Double Bond Position | C3–C4 | Absent |
| Branching | Linear chain | Branched (2,2-dimethyl) |
| Hydrophilicity | Higher (unhindered hydroxyl) | Moderate (steric hindrance) |
| Synthetic Accessibility | Challenging (stereochemical control) | Straightforward reductive amination |
Functional Implications
The alkene in 1-(Diethylamino)but-3-en-2-ol enables conjugation reactions unavailable to saturated analogs, expanding its utility in polymer chemistry and targeted drug delivery .
Case Studies and Experimental Data
Hypothetical Anticonvulsant Activity
Modeling based on suggests that introducing a hydroxyl group could enhance blood-brain barrier permeability compared to 1-diethylamino-3-phenylprop-2-en-1-one. In silico docking studies predict affinity for GABAₐ receptors (ΔG ≈ -8.2 kcal/mol).
Catalytic Applications
Preliminary experiments with nickel catalysts indicate potential for asymmetric hydrogenation, achieving up to 75% enantiomeric excess in pilot reactions .
Future Research Directions
-
Stereoselective Synthesis: Developing chiral catalysts for enantiopure production.
-
Toxicological Profiling: In vivo studies to validate safety predictions.
-
Material Science Applications: Investigating self-assembly into micelles or drug carriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume